molecular formula C19H23N3O3 B267455 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide

货号 B267455
分子量: 341.4 g/mol
InChI 键: AIHFBPGFKCQNOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide, also known as CXCR4 antagonist, is a small molecule inhibitor that targets CXCR4, a chemokine receptor. CXCR4 plays a crucial role in various biological processes, including cell migration, angiogenesis, and immune response. In recent years, CXCR4 antagonists have gained significant attention as potential therapeutic agents for cancer, HIV/AIDS, and other diseases.

作用机制

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists bind to the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide receptor and prevent its activation by its ligand, stromal cell-derived factor-1 (SDF-1). This blocks the downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have been shown to have several biochemical and physiological effects, including inhibition of tumor growth, metastasis, and angiogenesis, induction of apoptosis, and inhibition of HIV entry into host cells. 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have also been shown to modulate immune response by regulating the trafficking of immune cells.

实验室实验的优点和局限性

One of the advantages of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists is their specificity for the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide receptor, which minimizes off-target effects. However, 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists also have some limitations, such as poor solubility, low bioavailability, and potential toxicity.

未来方向

There are several future directions for the development and application of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists. One of the directions is the optimization of the pharmacokinetic properties of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists, such as solubility, bioavailability, and half-life. Another direction is the combination of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, the development of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists with improved selectivity for different 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide isoforms could lead to more targeted and effective therapies.

合成方法

The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists involves several steps, including the preparation of starting materials, coupling reactions, and purification. One of the commonly used methods for synthesizing 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists is the solid-phase peptide synthesis (SPPS) method. SPPS involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage to obtain the final product.

科学研究应用

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have been extensively studied for their potential applications in cancer therapy. Studies have shown that 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists can inhibit tumor growth, metastasis, and angiogenesis by blocking the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide/SDF-1 axis. 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have also been investigated for their potential use in HIV/AIDS therapy, as 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide plays a crucial role in HIV entry into host cells.

属性

产品名称

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide

分子式

C19H23N3O3

分子量

341.4 g/mol

IUPAC 名称

3-(cyclohexylcarbamoylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H23N3O3/c23-18(20-13-17-10-5-11-25-17)14-6-4-9-16(12-14)22-19(24)21-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13H2,(H,20,23)(H2,21,22,24)

InChI 键

AIHFBPGFKCQNOE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

规范 SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。